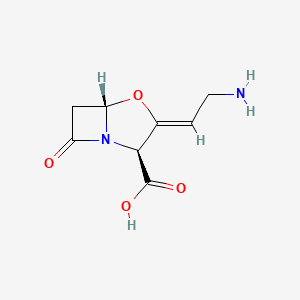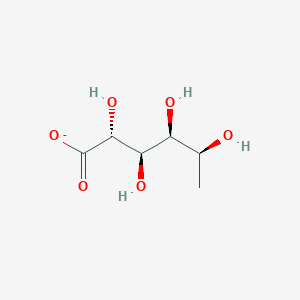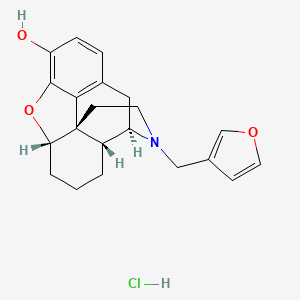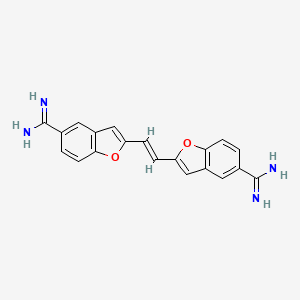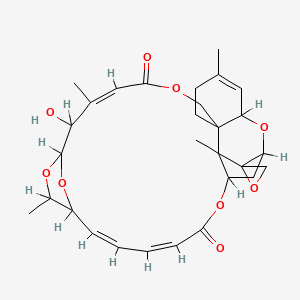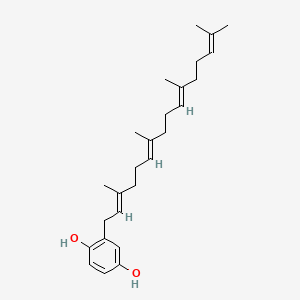
Geranylgeranylhydroquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Geranylgeranylhydroquinone is a diterpenoid . It’s related to Geranylgeranyl reductase (GGR), a flavin-containing redox enzyme that hydrogenates a variety of unactivated polyprenyl substrates. These substrates are further processed mostly for lipid biosynthesis in archaea or chlorophyll biosynthesis in plants .
Synthesis Analysis
Geranylgeranyl diphosphate (GGPP) is produced in the isoprenoid pathway and mediates the function of various plant metabolites. It is synthesized by GGPP synthases (GGPPS) in plants . The two biosynthetic pathways for terpene monomer biosynthesis are the mevalonate and 1-deoxy-D-xylulose 5-phosphate pathways, where pyruvate is ultimately converted into either of the C5 terpene building blocks, isopentenyl pyrophosphate or dimethylallyl pyrophosphate .Molecular Structure Analysis
The molecular formula of Geranylgeranylhydroquinone is C26H38O2 . The InChI string representation of its structure isInChI=1S/C26H38O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-14-23(5)15-16-24-19-25(27)17-18-26(24)28/h9,11,13,15,17-19,27-28H,6-8,10,12,14,16H2,1-5H3/b21-11+,22-13+,23-15+ . Chemical Reactions Analysis
Geranylgeranyl reductase (GGR) is known to hydrogenate a variety of unactivated polyprenyl substrates. This process is crucial for lipid biosynthesis in archaea or chlorophyll biosynthesis in plants .Physical And Chemical Properties Analysis
The average mass of Geranylgeranylhydroquinone is 382.588 and the mono-isotopic mass is 382.28718 .Mécanisme D'action
Orientations Futures
While there is limited information specifically on Geranylgeranylhydroquinone, research on related compounds like Geranylgeranyl reductase (GGR) is ongoing. For instance, GGRs are being studied for their potential in manufacturing a variety of isoprenoid-based biofuels, polymers, and chemical feedstocks in common microbial hosts such as E. coli or S. cerevisiae .
Propriétés
Numéro CAS |
39703-09-8 |
|---|---|
Nom du produit |
Geranylgeranylhydroquinone |
Formule moléculaire |
C26H38O2 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]benzene-1,4-diol |
InChI |
InChI=1S/C26H38O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-14-23(5)15-16-24-19-25(27)17-18-26(24)28/h9,11,13,15,17-19,27-28H,6-8,10,12,14,16H2,1-5H3/b21-11+,22-13+,23-15+ |
Clé InChI |
FIPAQYYZFDCRDD-FPFQZNTGSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)O)O)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)O)O)C)C)C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)O)O)C)C)C)C |
Synonymes |
2-geranylgeranyl-1,4-dihydroxybenzene geranylgeranylhydroquinone geranylgeranylhydroquinone, parent |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




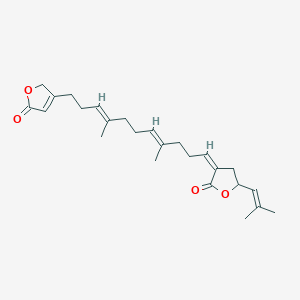
![(Z)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B1233030.png)
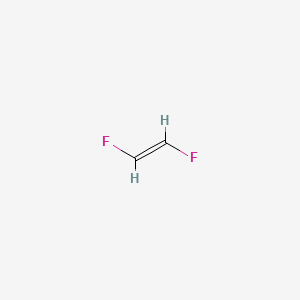
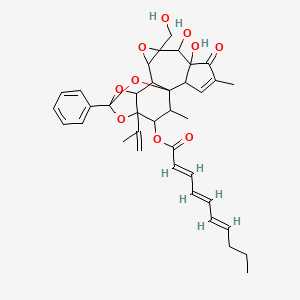
![methyl 17-ethyl-5-[(12S,15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B1233037.png)
![[(4E,6Z,8S,10E,12R,13S,14R,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1233039.png)

